6-Methylthiooxindole
CAS No.:
Cat. No.: VC13989312
Molecular Formula: C9H9NS
Molecular Weight: 163.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9NS |
|---|---|
| Molecular Weight | 163.24 g/mol |
| IUPAC Name | 6-methyl-1,3-dihydroindole-2-thione |
| Standard InChI | InChI=1S/C9H9NS/c1-6-2-3-7-5-9(11)10-8(7)4-6/h2-4H,5H2,1H3,(H,10,11) |
| Standard InChI Key | YCSRYPJGUGUNGB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(CC(=S)N2)C=C1 |
Introduction
Chemical Structure and Molecular Characteristics
Core Framework and Substituent Effects
6-Methylthiooxindole features a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring, with a ketone group at the 2-position and a methylthio group at the 6-position. The planar aromatic system facilitates π-π interactions, while the electron-withdrawing ketone and electron-donating methylthio group create a polarized electronic environment. This duality influences reactivity, particularly in electrophilic substitution reactions, where the 5- and 7-positions become activated due to resonance effects .
Table 1: Molecular Properties of 6-Methylthiooxindole
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉NS |
| Molecular Weight | 163.24 g/mol |
| IUPAC Name | 6-methyl-1,3-dihydroindole-2-thione |
| SMILES | CC1=CC2=C(CC(=S)N2)C=C1 |
| CAS Number | 21282070 |
The methylthio group enhances lipophilicity, as evidenced by the compound’s partition coefficient (logP) of 2.1, predicting moderate membrane permeability. X-ray crystallography of analogous oxindoles reveals a nearly coplanar arrangement between the benzene and pyrrolidinone rings, with slight puckering at the nitrogen atom .
Comparative Analysis with Related Indoles
Structurally, 6-methylthiooxindole diverges from simpler indoles like 6-methylindole (C₉H₉N) by the presence of the thioamide group . This modification reduces basicity (pKa ~8.5 vs. ~16.5 for 6-methylindole) due to electron withdrawal by the sulfur atom . Additionally, the thione group enables tautomerization, forming a thiol-enol equilibrium in solution, which impacts its reactivity in nucleophilic additions .
Synthetic Methodologies
Dianion Alkylation and Cyclization
A robust synthesis route involves the dianion alkylation of ethyl 2-oxindoline-5-carboxylate, followed by cyclization to form the spirocyclic intermediate . Key steps include:
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Dianion Formation: Treatment with a strong base (e.g., LDA) generates a dianion at the 3- and 5-positions of the oxindole core.
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Alkylation: Reaction with methyl iodide introduces the methylthio group, with regioselectivity controlled by steric hindrance .
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Acid-Catalyzed Cyclization: Heating in HCl achieves ring closure, yielding the spirocyclic product with >90% purity after recrystallization .
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | -78°C to 25°C | Prevents side reactions |
| Solvent | THF/DMF (4:1) | Enhances solubility |
| Reaction Time | 12–18 hours | Maximizes conversion |
Alternative Pathways
Alternative methods include:
-
Mitsunobu Reaction: Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple thiols to oxindoles, though yields are lower (~25%).
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Photochemical Thiolation: UV irradiation of oxindole with dimethyl disulfide achieves 6-substitution via radical intermediates, offering a catalyst-free approach .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆, 400 MHz): δ 12.63 (br s, 1H, NH), 7.87 (s, 1H, H-7), 7.85 (d, J = 8.1 Hz, 1H, H-4), 6.93 (d, J = 8.1 Hz, 1H, H-5), 3.71–3.60 (m, 4H, SCH₃ and CH₂), 1.72–1.68 (m, 4H, CH₂) . The deshielded NH proton at δ 12.63 confirms hydrogen bonding with the thione group.
Mass Spectrometry (MS)
Electrospray ionization (ESI) MS shows a molecular ion peak at m/z 163.4 [M+H]⁺, consistent with the molecular weight of 163.24 g/mol. Fragmentation patterns include loss of SCH₃ (m/z 132.1) and CO (m/z 105.0) .
Table 3: Key Spectroscopic Data
| Technique | Data | Interpretation |
|---|---|---|
| ¹³C NMR | δ 180.9 (C=S), 167.3 (C=O) | Confirms thione and ketone |
| IR | 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S) | Functional group verification |
Industrial and Research Applications
Medicinal Chemistry
6-Methylthiooxindole serves as a precursor in designing kinase inhibitors. For example, substitution at the 3-position with pyridine yields compounds with IC₅₀ values <100 nM against JAK2.
Material Science
Thione-containing indoles act as ligands in photocatalytic systems. Complexation with ruthenium enhances light absorption at 450 nm, applicable in organic photovoltaics .
| Hazard | Code | Precautionary Measures |
|---|---|---|
| Acute Toxicity | H302 | Avoid ingestion |
| Skin Sensitization | H317 | Use protective gloves |
Regulatory filings indicate 6-methylthiooxindole is classified as a Category 4 acute toxin (oral LD₅₀ = 1200 mg/kg in rats) and a skin sensitizer (EC₃ = 1.5 µg/cm²) . Handling requires fume hoods and nitrile gloves.
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